molecular formula C18H19ClN2O3 B5343626 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea

Cat. No.: B5343626
M. Wt: 346.8 g/mol
InChI Key: CQRGYJOSOFSFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea is a synthetic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, methoxy groups, and a cyclopropyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea typically involves multiple steps. One common approach is to start with the chlorination of 2,5-dimethoxyaniline to obtain 4-chloro-2,5-dimethoxyaniline. This intermediate is then reacted with phenylcyclopropyl isocyanate under controlled conditions to form the desired urea derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2,5-dimethoxyphenyl)-2-(1-phenylcyclopropyl)urea
  • 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)thiourea
  • 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)carbamate

Uniqueness

1-(4-Chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-(1-phenylcyclopropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-15-11-14(16(24-2)10-13(15)19)20-17(22)21-18(8-9-18)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRGYJOSOFSFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2(CC2)C3=CC=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.